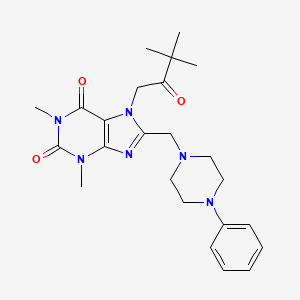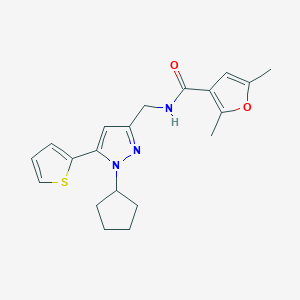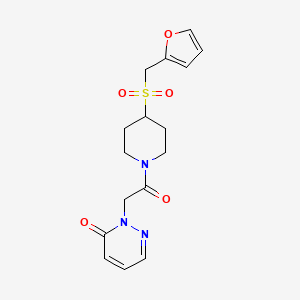![molecular formula C15H14Cl2N2O2S2 B2827951 2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868965-35-9](/img/structure/B2827951.png)
2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a complex organic molecule that contains several functional groups and structural features, including a thiophene ring, a carboxamide group, and a tetrahydrobenzo[b]thiophene moiety .
Synthesis Analysis
While the exact synthesis of this compound is not available, related compounds such as 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides have been synthesized by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy (both 1H and 13C), and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility would be influenced by the polar carboxamide group and the nonpolar aromatic rings .Applications De Recherche Scientifique
Cell Adhesion Inhibition
Research has identified benzo[b]thiophene derivatives, which are structurally related to the chemical , as inhibitors of E-selectin, ICAM-1, and VCAM-1-mediated cell adhesion. This inhibition decreases the adherence of neutrophils to activated endothelial cells, highlighting potential anti-inflammatory applications. For instance, PD 144795, a benzo[b]thiophene derivative, exhibited oral activity in several models of inflammation, emphasizing the therapeutic potential of such compounds in treating inflammatory conditions (Boschelli et al., 1995).
Heterocyclic Synthesis
The chemical serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its utility in creating novel therapeutic agents. For instance, its reaction with ethyl cyanoacetate or ethyl acetoacetate yields pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing its versatility in heterocyclic synthesis (Mohareb et al., 2004).
Crystal Structure Analysis
The synthesis and characterization of related benzo[b]thiophene carboxamides have been carried out, with X-ray diffraction methods revealing detailed crystal structures. These studies provide insights into the molecular arrangements that could influence the biological activity of such compounds (Analytical Sciences: X-ray Structure Analysis Online, 2004).
Antimicrobial Evaluation
Certain derivatives of benzo[b]thiophene carboxamides have been synthesized and evaluated for their antimicrobial properties. By understanding the structure-activity relationships, researchers can design more potent antimicrobial agents (Talupur et al., 2021).
Luminescence Sensing and Pesticide Removal
Thiophene-based metal-organic frameworks (MOFs) incorporating carboxamide functionalities have shown potential as luminescent sensory materials for detecting environmental contaminants such as Hg(II), Cu(II), and Cr(VI). Additionally, these compounds exhibit promising capabilities in the removal of pesticides from water, indicating their environmental application potential (Zhao et al., 2017).
Propriétés
IUPAC Name |
2-[(2,5-dichlorothiophene-3-carbonyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2S2/c1-18-14(21)11-7-4-2-3-5-9(7)22-15(11)19-13(20)8-6-10(16)23-12(8)17/h6H,2-5H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYBNONDZVEXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2827870.png)
![6-(Methylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827871.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2827878.png)
![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2827880.png)
![1-methyl-3-(1-methyl-2-oxopropyl)-10-(4-phenoxyphenyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)



![4-[2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxypropyl)butanamide](/img/structure/B2827888.png)
![3-Methyl[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B2827889.png)
![3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2827890.png)